N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine
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Overview
Description
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine typically involves multiple steps, starting with the preparation of the core phenyl and pyrazole structures. Common synthetic routes include:
Formation of the Phenyl Core: This step often involves the reaction of 4-hydroxybenzaldehyde with diethylaminoethanol under acidic conditions to form the 4-[2-(diethylamino)ethoxy]phenyl intermediate.
Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone, followed by methylation to introduce the 1-methyl group.
Coupling Reaction: The final step involves coupling the phenyl and pyrazole intermediates using a suitable linker, such as an ethanamine derivative, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic and heterocyclic rings allow for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic or heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride
Uniqueness
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct reactivity and functionality. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-5-23(6-2)13-14-24-18-9-7-17(8-10-18)15-20-16(3)19-11-12-22(4)21-19/h7-12,16,20H,5-6,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDFBSOVQUXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CNC(C)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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